molecular formula C14H19N5O2S B2733508 N-CYCLOHEXYL-2-({5-METHYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-3-YL}SULFANYL)ACETAMIDE CAS No. 877639-16-2

N-CYCLOHEXYL-2-({5-METHYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-3-YL}SULFANYL)ACETAMIDE

Cat. No.: B2733508
CAS No.: 877639-16-2
M. Wt: 321.4
InChI Key: XBGBDYAPDVPBDR-UHFFFAOYSA-N
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Description

“N-cyclohexyl-2-[(5-methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetamide” is a complex organic compound that contains several functional groups and rings, including a cyclohexyl group, a triazolopyrimidine ring, and an acetamide group . Compounds with these structures are often used in medicinal chemistry due to their ability to bind with a variety of enzymes and receptors, showing versatile biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The triazolopyrimidine ring, in particular, is a nitrogenous heterocyclic moiety that is present as a central structural component in a number of drug classes .

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Triazole compounds, for example, are known to bind with a variety of enzymes and receptors, showing versatile biological activities .

Future Directions

Future research could focus on further exploring the biological activities of this compound and similar compounds, as well as developing new synthesis methods and studying their chemical reactions .

Properties

IUPAC Name

N-cyclohexyl-2-[(5-methyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O2S/c1-9-7-11(20)16-13-17-18-14(19(9)13)22-8-12(21)15-10-5-3-2-4-6-10/h7,10H,2-6,8H2,1H3,(H,15,21)(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBGBDYAPDVPBDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=NN=C(N12)SCC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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